![molecular formula C19H23N3O6S B2588209 N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide CAS No. 899967-53-4](/img/structure/B2588209.png)
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also includes a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan and piperazine rings would add a level of rigidity to the molecule, while the sulfonylethyl and methoxybenzamide groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged atoms or groups .Applications De Recherche Scientifique
Structural Modifications and Receptor Affinity
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a ligand with high affinity and selectivity towards the dopamine D(4) receptor, has been the focus of structural modification studies. Modifications to its amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring, as well as the preparation of semirigid analogues, were explored to understand their impact on receptor affinity across dopamine D(4), D(2), serotonin 5-HT(1A), and adrenergic alpha(1) receptors. These studies provide insights into how structural changes can influence receptor binding and selectivity, offering a pathway for the development of more effective therapeutic agents (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
Pharmacological Properties and Gastrointestinal Motility
Benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with a polar substituent group at the 1-position of the piperidine ring, have been synthesized and evaluated for their effects on gastrointestinal motility. These compounds, particularly the benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives, demonstrated the ability to accelerate gastric emptying and increase the frequency of defecation, highlighting their potential as novel prokinetic agents with reduced side effects due to their selective serotonin 4 receptor agonism (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Corrosion Inhibition in Acidic Medium
The synthesized compound [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has been evaluated as a corrosion inhibitor for mild steel in an acidic medium. Through weight loss method and electrochemical analysis, it was found to be an effective inhibitor, showing better efficiency at different temperatures. This study not only provides a new approach to corrosion prevention but also emphasizes the significance of organic compounds in protecting industrial materials (Singaravelu & Bhadusha, 2022).
Enzyme Inhibition for Therapeutic Applications
2-Furoic piperazide derivatives have been identified as promising drug candidates for type 2 diabetes and Alzheimer's diseases. Through in vitro and in silico studies, these derivatives showed inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. The compounds' bioactivity potentials were further supported by molecular docking studies, indicating their potential in drug discovery and development for treating these diseases (Abbasi, Hassan, ur-Rehman, Siddiqui, Hussain, Shah, Ashraf, Shahid, & Seo, 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-27-16-6-4-15(5-7-16)18(23)20-8-14-29(25,26)22-11-9-21(10-12-22)19(24)17-3-2-13-28-17/h2-7,13H,8-12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXZWYGESBTZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide](/img/structure/B2588126.png)
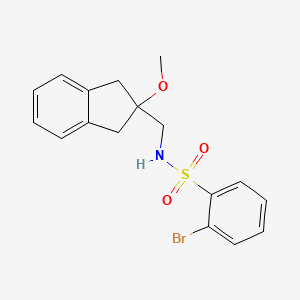

![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588129.png)
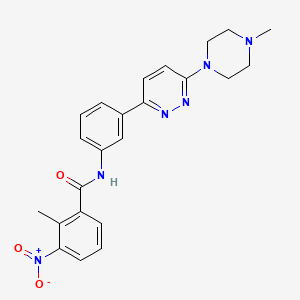
![2-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2588135.png)
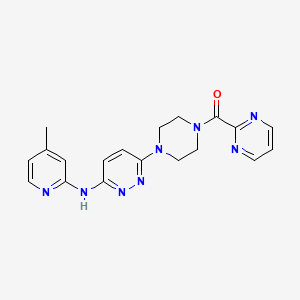
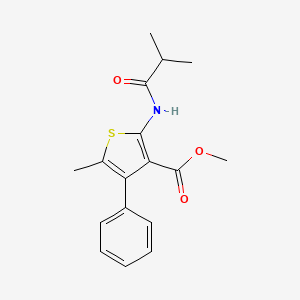
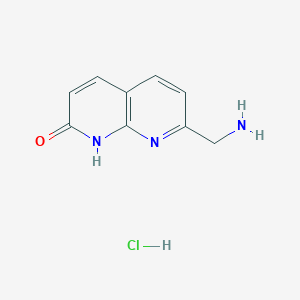
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2588141.png)
![(E)-ethyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2588143.png)
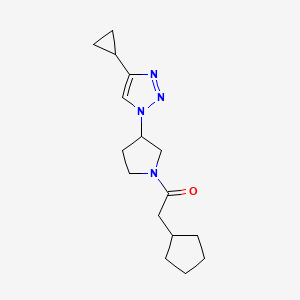
![1-(3,4-dichlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2588146.png)
![N-(2-ethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2588148.png)
